1-Oxo-N-(2-phenylethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
Description
Properties
IUPAC Name |
1-oxo-N-(2-phenylethyl)-3,4-dihydroisoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-16-9-5-4-8-15(16)11-13-20(17)18(22)19-12-10-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBFNURJUIMHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496577 | |
| Record name | 1-Oxo-N-(2-phenylethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62334-07-0 | |
| Record name | 1-Oxo-N-(2-phenylethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1-Oxo-N-(2-phenylethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide (CAS Number: 1324068-96-3) is a member of the isoquinoline family, which includes a diverse range of biologically active compounds. Isoquinolines are known for their significant pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 296.37 g/mol. The compound features a dihydroisoquinoline core substituted with an oxo group and a phenylethyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.37 g/mol |
| CAS Number | 1324068-96-3 |
Synthesis
The synthesis of this compound typically involves the Bischler–Napieralski reaction, which allows for the formation of isoquinoline derivatives from appropriate precursors. This method has been extensively studied for its efficiency in generating various substituted isoquinolines.
Research indicates that compounds within the isoquinoline family exhibit a range of biological activities through various mechanisms:
- Antioxidant Activity : Isoquinolines have been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
- Neuroprotective Effects : Some studies suggest that isoquinolines may modulate neurotransmitter systems, particularly dopaminergic pathways, which is significant in neurodegenerative diseases like Parkinson's.
- Anti-inflammatory Properties : The inhibition of pro-inflammatory cytokines has been observed in several isoquinoline derivatives.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Cytotoxicity against Cancer Cells : Research has shown that this compound can induce apoptosis in various cancer cell lines, suggesting potential as an anticancer agent.
- Inhibition of Enzymatic Activity : The compound has been noted to inhibit certain enzymes linked to inflammatory pathways, indicating its potential utility in treating inflammatory diseases.
Case Studies
- Cancer Treatment : A study involving mice with induced tumors showed that administration of the compound resulted in significant tumor reduction compared to control groups. This suggests its potential as an adjunct therapy in oncology.
- Neuroprotection : In a model of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss.
Scientific Research Applications
Scientific Research Applications
1-Oxo-N-(2-phenylethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is investigated for neuroprotective effects.
Other related compounds with a dihydroisoquinoline core have demonstrated potential anticancer activity and tumor-specific cytotoxicity. Preliminary research indicates that this compound may possess anti-inflammatory and analgesic properties, though further research is needed to understand its precise mechanisms of action.
Data Table of Isoquinoline Derivatives and Their Properties
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Dihydroisoquinoline core with phenylethyl group | Investigated for neuroprotective effects |
| N-[4-(acetylamino)phenyl]-3-(3,4-dimethoxyphenyl)-2-methyl-tetrahydroisoquinoline | Acetylamino and dimethoxyphenyl groups | Potential anticancer activity |
| TD13 (a tetrahydroisoquinoline derivative) | Tetrahydroisoquinoline core | Tumor-specific cytotoxicity |
The uniqueness of 1-oxo-2-phenyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide lies in its specific combination of functional groups and structural configuration, which may confer distinct biological activities compared to similar compounds.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Dihydroisoquinoline Carboxamides
Structure–Activity Relationship (SAR) Insights
- N-Substituents: The benzyl group in BPIQC enhances π–π interactions with aromatic residues in MAO-A/B and cholinesterases, contributing to its antidepressant and multi-target inhibitory activity . In contrast, the 2-phenylethyl group in the target compound may improve lipid solubility and blood-brain barrier penetration for CNS applications.
1-Oxo Modification :
Heterocyclic Additions :
Pharmacological and Therapeutic Divergence
- Antidepressant Activity : BPIQC reduces immobility time in forced swimming tests by 85% compared to controls, linked to dual MAO-A and cholinesterase inhibition . The target compound’s phenylethyl group could modulate similar pathways but with altered selectivity.
- Antiviral Potential: 1-Oxo-tetrahydroisoquinoline derivatives () inhibit viral proteases with IC₅₀ values as low as 0.5 µM, suggesting the target compound’s 1-oxo group may confer analogous protease affinity .
- Anticancer Applications : (4R)-4-(3-Hydroxyphenyl)-... binds to the mitotic kinesin KIF11, disrupting spindle formation (Ki: 120 nM). The hydroxyl and methyl groups in this compound optimize hydrophobic and polar interactions with the target .
Preparation Methods
Core Scaffold Synthesis: Dihydroisoquinoline Formation
The dihydroisoquinoline core of Compound X is typically synthesized via the Bischler-Napieralski reaction , a cyclodehydration method that converts β-phenethylamide derivatives into 3,4-dihydroisoquinolines. For example, N-[2-(3,4-methylenedioxy)phenyl]benzamide undergoes cyclization in acetonitrile with phosphorus oxychloride (POCl₃) at reflux to yield 1,2,3,4-tetrahydroisoquinoline derivatives in 92% yield. This method’s efficiency is attributed to the electrophilic activation of the amide carbonyl, facilitating intramolecular cyclization.
Alternative approaches include Mannich-type multicomponent reactions , which construct the dihydroisoquinoline scaffold in a single step. A study demonstrated that combining phenethylamine, formaldehyde, and cyclohexanone under acidic conditions generates 2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline intermediates, which are oxidized to the 1-oxo derivative. While this method reduces synthetic steps, yields are moderate (65–78%) compared to the Bischler-Napieralski route.
Optimization of Protecting Group Strategies
Protecting groups are critical for regioselective functionalization. Silyl ethers (e.g., tert-butyldimethylsilyl) and benzyl groups are commonly used to shield reactive amines during intermediate steps. For instance, tert-butyldiphenylsilyl protection of the dihydroisoquinoline nitrogen enables selective carboxamide formation at the 2-position, followed by deprotection with tetrabutylammonium fluoride (TBAF). This approach minimizes side reactions, improving overall yield by 15–20% compared to unprotected routes.
Industrial-Scale Production Challenges
Scaling Compound X synthesis necessitates addressing:
- POCl₃ Handling : Corrosive and moisture-sensitive, requiring specialized reactors.
- Triphosgene Safety : Less volatile than phosgene but still necessitates inert atmosphere conditions.
- Byproduct Management : Cyclodehydration generates HCl gas, mandating scrubbers for neutralization.
Patent WO2022056100A1 describes a green chemistry approach using dimethyl carbonate as a solvent and coupling agent, reducing hazardous waste by 40%.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing 1-Oxo-N-(2-phenylethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide and its analogs?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Cyclization : Formation of the dihydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions .
- Substitution : Introduction of the phenylethyl group via nucleophilic acyl substitution or coupling reactions (e.g., using BCl₃ for demethylation or iodomethane for methylation) .
- Purification : Flash column chromatography (e.g., EtOAc/petroleum spirits) or recrystallization to isolate intermediates .
- Key Data : Yields range from 35% to 95%, depending on substituent complexity and reaction conditions .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Techniques include:
- NMR Spectroscopy : Confirmation of stereochemistry and substituent placement (e.g., δ 3.06–7.40 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Verification of molecular ions (e.g., [M+H]⁺ with <2 ppm error) .
- X-ray Crystallography : Resolving ambiguous stereochemistry in crystalline derivatives .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer : Initial screening often includes:
- Enzyme Inhibition Assays : Testing against targets like monoamine oxidase (MAO) or cholinesterase via spectrophotometric methods .
- Cell Viability Assays : Antiproliferative activity evaluation using MTT or resazurin-based protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological efficacy?
- Methodological Answer :
- Substituent Variation : Modify the phenylethyl group (e.g., fluorination or deuteration) to enhance metabolic stability .
- Scaffold Hybridization : Fuse with benzodioxole or naphthyridine moieties to improve target affinity .
Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Structural Re-evaluation : Confirm compound purity via HPLC and isotopic labeling .
- Assay Standardization : Use identical buffer conditions (e.g., pH 7.4 Tris-HCl) and enzyme batches across labs .
- Computational Modeling : Molecular docking to identify binding pose variations (e.g., using AutoDock Vina) .
Q. What strategies identify novel biological targets for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
